molecular formula C17H22F3NO2 B8692697 Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B8692697
M. Wt: 329.36 g/mol
InChI Key: OFIMREKXBPVBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and other substituted derivatives .

Scientific Research Applications

Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C17H22F3NO2

Molecular Weight

329.36 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)17(18,19)20/h4-7,13H,8-11H2,1-3H3

InChI Key

OFIMREKXBPVBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-trifluoromethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (2.5 g, 0.00783 mol) (prepared as described in Reference G above) in ethanol (23.0 mL) was added 10% Pd/C (826 mg, 0.00078 mol) under N2 atmosphere and the mixture was allowed to stir at RT overnight under hydrogen atmosphere. The reaction mixture was filtered through cellite, washing with EtOAc (2×100 mL). The filtrate was concentrated under reduced pressure to obtain 4-(4-trifluoromethyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (2 g, 80%).
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
826 mg
Type
catalyst
Reaction Step One

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